molecular formula C12H20NO4- B12341933 5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

Cat. No.: B12341933
M. Wt: 242.29 g/mol
InChI Key: SAARJRWQWGOTJL-UHFFFAOYSA-M
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Description

5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is a chemical compound with the molecular formula C11H17NO5 and a molecular weight of 243.26 g/mol . This compound is known for its unique structure, which includes an azepane ring substituted with a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate typically involves the reaction of azepane-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is unique due to its azepane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions .

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)8-4-5-9(10(14)15)13-7-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

SAARJRWQWGOTJL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(NCC1)C(=O)[O-]

Origin of Product

United States

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